2-Bromo-7-nitro-3,4-dihydronaphthalen-1(2H)-one
Description
Properties
IUPAC Name |
2-bromo-7-nitro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-9-4-2-6-1-3-7(12(14)15)5-8(6)10(9)13/h1,3,5,9H,2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRXCWIIGSLQJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-nitro-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the bromination of 7-nitro-3,4-dihydronaphthalen-1(2H)-one. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out in an appropriate solvent such as acetic acid or dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity.
Chemical Reactions Analysis
Functional Group Transformations
2.1 Reduction of Nitro Groups
The nitro group can be reduced to an amine (e.g., using H₂/Pd-C) :
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Reaction : 7-Nitro-3,4-dihydronaphthalen-1(2H)-one → 7-Amino-3,4-dihydronaphthalen-1(2H)-one.
-
Conditions : Hydrogenation under high pressure (60 psi) with Pd/C catalyst .
2.2 Acetylation
Acetylation of amines or alcohols (if present) can occur via acetic anhydride:
2.3 Demethylation
If methoxy groups were present (as in related compounds), boron tribromide (BBr₃) could demethylate them, converting –OCH₃ to –OH.
Reaction Mechanisms
3.1 Bromination
α-Bromination of ketones involves electrophilic substitution at the α-carbon, facilitated by the carbonyl group’s electron-withdrawing effect. For tetralones:
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Mechanism : Base deprotonates the α-carbon, forming an enolate intermediate, which reacts with Br₂ or Br⁺ .
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Regioselectivity : Bromination occurs at the α-position relative to the carbonyl group.
3.2 Nitration
Nitration at position 7 is directed by substituents. The nitro group’s meta-directing effect suggests prior substitution patterns influence its placement.
Physical and Spectral Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈BrNO₃ |
| Molecular Weight | 270.081 g/mol |
| Density | 1.322 g/cm³ |
| Boiling Point | 357°C at 760 mmHg |
| Key Functional Groups | Bromine, Nitro, Ketone |
Scientific Research Applications
Chemistry
Synthesis Intermediate :
2-Bromo-7-nitro-3,4-dihydronaphthalen-1(2H)-one serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry.
| Synthesis Method | Description |
|---|---|
| Nitration | The introduction of the nitro group can be achieved through nitration reactions involving nitric acid and sulfuric acid under controlled conditions. |
| Bromination | The bromine atom can be introduced via electrophilic aromatic substitution, facilitating further chemical transformations. |
Biological Applications
Antimicrobial Activity :
Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. The mechanism involves the generation of reactive intermediates that interact with microbial DNA.
| Microorganism | Activity | Mechanism |
|---|---|---|
| Staphylococcus aureus | Inhibitory | DNA binding via reduced nitro species |
| Escherichia coli | Inhibitory | Generation of reactive oxygen species |
Anticancer Potential :
The compound has been investigated for its anticancer properties. Studies suggest it may act as a hypoxia-activated prodrug, selectively targeting cancer cells in low oxygen environments.
| Cancer Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| MCF-7 (breast cancer) | 2.36 ± 0.06 | Saturosporin (6.08 ± 0.15) |
| A549 (lung cancer) | 1.76 ± 0.04 | Saturosporin (6.08 ± 0.15) |
Study on Antimicrobial Efficacy
A study published in PMC highlighted the effectiveness of nitro compounds against common infections, demonstrating that derivatives like this compound can significantly reduce bacterial load in vitro, supporting their use as potential therapeutic agents.
Study on Anticancer Potential
In an investigation focused on various dihydronaphthalene derivatives, this compound exhibited notable cytotoxicity against MCF-7 cells with an IC50 value significantly lower than traditional chemotherapeutics, suggesting a promising avenue for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-Bromo-7-nitro-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key analogues and their properties are summarized below:
Key Observations :
- Halogen Effects : Bromine at position 7 (as in ) enhances lipophilicity and metabolic stability, critical for drug permeability . In the target compound, bromine at position 2 may sterically hinder reactions at the adjacent ketone.
- Nitro Group Impact : The nitro group at position 7 is a strong electron-withdrawing substituent, likely reducing electron density in the aromatic ring compared to methoxy or methyl groups. This could increase reactivity in electrophilic substitutions or hydrogen bonding .
Crystallographic and Structural Insights
- Crystal Packing: DHN derivatives often crystallize in monoclinic systems (e.g., space group P2₁/n) with chair conformations in the cyclohexanone ring. Weak C–H···O and π–π interactions stabilize the lattice .
- Bond Lengths : The C=O bond in DHN derivatives averages 1.22 Å, while olefinic C=C bonds (in benzylidene analogues) are ~1.35 Å, indicating conjugation with the aromatic system .
Biological Activity
2-Bromo-7-nitro-3,4-dihydronaphthalen-1(2H)-one (CAS Number: 3293-67-2) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including its effects on different cellular systems and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 270.08 g/mol. The compound features a bromine atom and a nitro group attached to a naphthalene core, contributing to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 270.08 g/mol |
| CAS Number | 3293-67-2 |
| SMILES | BrC1CCc2c(C1=O)cc(cc2)N+[O-] |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include bromination and nitration of naphthalene derivatives. Specific methodologies can vary, but they generally focus on achieving high yields while maintaining the integrity of the functional groups.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of naphthalene can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess similar effects due to its structural features.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of naphthalene derivatives. For instance, compounds related to this compound have been tested against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism is believed to involve the disruption of cellular signaling pathways critical for cancer cell survival.
Neuroprotective Effects
There is emerging evidence that certain naphthalene derivatives can exert neuroprotective effects. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The ability of this compound to modulate oxidative stress markers could provide insights into its therapeutic potential for conditions like Alzheimer's disease.
Study on Antimicrobial Activity
A comparative study involving various naphthalene derivatives demonstrated that compounds with nitro and bromo substitutions exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that these functional groups contribute significantly to the compounds' efficacy.
Research on Anticancer Activity
In vitro assays conducted on human cancer cell lines revealed that this compound inhibited cell growth by inducing apoptosis through mitochondrial pathways. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating apoptotic cell death.
Q & A
Q. What established synthetic routes are used to prepare 2-Bromo-7-nitro-3,4-dihydronaphthalen-1(2H)-one?
The compound can be synthesized via the Claisen-Schmidt condensation reaction , a method validated for analogous brominated dihydronaphthalenones. For example:
- Step 1 : React a brominated dihydronaphthalenone precursor (e.g., 7-bromo-3,4-dihydronaphthalen-1(2H)-one) with an appropriate aldehyde under alkaline conditions.
- Step 2 : Use methanol as a solvent and NaOH (25% w/v) as a catalyst. Stir at 298 K for 4 hours, monitoring progress via thin-layer chromatography (TLC) .
- Step 3 : Purify the product via column chromatography (silica gel, petroleum ether/ethyl acetate/methanol) .
Note: The nitro substituent may require adjusted stoichiometry or reaction conditions due to its electron-withdrawing effects.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray crystallography : Refinement using SHELXL (e.g., isotropic displacement parameters, riding hydrogen models) ensures precise structural determination. Heavy atoms like bromine require careful treatment of anisotropic displacement parameters .
- NMR spectroscopy : Assign signals by analyzing substituent effects (e.g., bromine deshields adjacent protons, nitro groups influence aromatic proton splitting) .
- Mass spectrometry : Confirm molecular weight and fragmentation patterns, particularly for halogenated derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of nitro-substituted derivatives?
- Variable screening : Test different bases (e.g., KOH vs. NaOH), solvents (methanol vs. ethanol), and temperatures. For example, achieved 70% yield using NaOH in methanol at 298 K .
- Catalyst exploration : Transition metal catalysts (e.g., Pd for cross-coupling) may enhance nitro-group introduction, though this requires validation .
- Stoichiometric adjustments : Increase aldehyde equivalents to drive condensation reactions to completion .
Q. What strategies resolve discrepancies between experimental and computational spectral data?
- DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to identify misassignments. For example, used X-ray data to validate computational models .
- Dynamic effects : Account for conformational flexibility in solution (e.g., via NOESY NMR) to explain deviations from static crystal structures .
- Error analysis in crystallography : Re-examine SHELXL refinement parameters (e.g., hydrogen placement, thermal motion models) to address bond-length outliers .
Q. How can crystallization challenges for bromo-nitro dihydronaphthalenones be addressed?
- Solvent selection : Use mixed-solvent systems (e.g., methanol/water) to slow crystal growth and improve monocrystalline yield .
- Temperature gradients : Gradual cooling from 323 K to 298 K reduces nucleation sites, favoring larger crystals .
- Additives : Small amounts of co-solvents (e.g., DMSO) can modulate solubility and crystal packing, as demonstrated for brominated analogs .
Q. What are best practices for refining crystal structures with SHELXL, especially with heavy atoms like bromine?
- Anisotropic refinement : Assign anisotropic displacement parameters (ADPs) to bromine to account for its electron density distribution .
- Hydrogen placement : Use riding models for H atoms (C–H = 0.93–0.97 Å) with , as validated in .
- Validation tools : Employ SHELXL’s built-in checks (e.g., R-factor, ADP consistency) and external tools like PLATON to detect twinning or disorder .
Methodological Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
